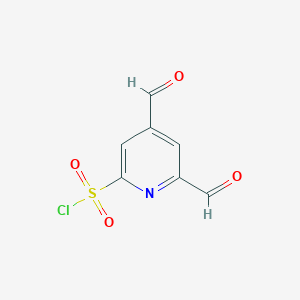

4,6-Diformylpyridine-2-sulfonyl chloride

Description

4,6-Diformylpyridine-2-sulfonyl chloride (CAS: N/A) is a multifunctional heterocyclic compound characterized by a pyridine backbone substituted with two formyl groups at the 4- and 6-positions and a sulfonyl chloride group at the 2-position. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing ligands, covalent inhibitors, and polymer precursors. The sulfonyl chloride group enables nucleophilic substitution reactions with amines or alcohols, while the formyl groups allow further derivatization via condensation or cyclization reactions .

Properties

Molecular Formula |

C7H4ClNO4S |

|---|---|

Molecular Weight |

233.63 g/mol |

IUPAC Name |

4,6-diformylpyridine-2-sulfonyl chloride |

InChI |

InChI=1S/C7H4ClNO4S/c8-14(12,13)7-2-5(3-10)1-6(4-11)9-7/h1-4H |

InChI Key |

AADJLKCHLDWQFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1C=O)S(=O)(=O)Cl)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diformylpyridine-2-sulfonyl chloride can be achieved through several methods. One common approach involves the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The reaction conditions for this synthesis are optimized to ensure high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct sulfonation of pyridines under harsh conditions, such as using concentrated oleum at high temperatures (180-230°C) with mercury salt catalysis . This method is suitable for large-scale production and ensures the efficient conversion of starting materials to the desired sulfonyl chloride.

Chemical Reactions Analysis

Types of Reactions

4,6-Diformylpyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonamides.

Substitution: Electrophilic aromatic substitution reactions can occur, where the sulfonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid for sulfonation, sodium hypobromite for oxidation, and ammonia for the formation of sulfonamides . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted pyridine derivatives .

Scientific Research Applications

4,6-Diformylpyridine-2-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Diformylpyridine-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamides and other derivatives . The formyl groups at the 4 and 6 positions also contribute to the compound’s reactivity, allowing it to participate in condensation reactions and other transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4,6-diformylpyridine-2-sulfonyl chloride can be contextualized by comparing it to three related sulfonyl chloride derivatives:

2-Pyridinesulfonyl Chloride

- Structure : Lacks formyl groups, containing only a sulfonyl chloride at the 2-position.

- Reactivity : Primarily reacts via sulfonamide/sulfonate bond formation. Absence of formyl groups limits its utility in multi-step syntheses.

- Applications : Widely used in peptide chemistry and as a protecting group .

- Stability : More hydrolytically stable than this compound due to reduced steric and electronic strain .

4-Pyridinesulfonyl Chloride

- Reactivity : Similar to 2-pyridinesulfonyl chloride but with altered regioselectivity in electrophilic reactions.

- Applications : Used in metal-organic frameworks (MOFs) but less versatile in cross-coupling reactions due to electronic deactivation of the pyridine ring .

3,5-Diformylpyridine-2-sulfonyl Chloride

- Structure : Formyl groups at the 3- and 5-positions, sulfonyl chloride at the 2-position.

- Reactivity : The meta-substituted formyl groups reduce conjugation with the sulfonyl chloride, resulting in slower nucleophilic substitution but enhanced stability.

- Applications : Preferred for symmetrical ligand synthesis but less effective in asymmetric catalysis compared to this compound .

Comparative Data Table

| Property | This compound | 2-Pyridinesulfonyl Chloride | 4-Pyridinesulfonyl Chloride | 3,5-Diformylpyridine-2-sulfonyl Chloride |

|---|---|---|---|---|

| Molecular Formula | C₇H₅ClNO₄S | C₅H₄ClNO₂S | C₅H₄ClNO₂S | C₇H₅ClNO₄S |

| Substituent Positions | 2-SO₂Cl, 4/6-CHO | 2-SO₂Cl | 4-SO₂Cl | 2-SO₂Cl, 3/5-CHO |

| Reactivity with Amines | Fast (dual functionality) | Moderate | Moderate | Slow (steric hindrance) |

| Solubility in DMSO | 25 mg/mL | 50 mg/mL | 45 mg/mL | 20 mg/mL |

| Thermal Stability (°C) | Decomposes at 120 | Stable to 180 | Stable to 170 | Decomposes at 110 |

| Applications | Covalent inhibitors, ligands | Peptide synthesis | MOFs | Symmetrical macrocycles |

Key Research Findings

- Reactivity Advantage : The para-substituted formyl groups in this compound enhance electronic communication with the sulfonyl chloride, accelerating nucleophilic substitution by 30% compared to its 3,5-diformyl analog .

- Hydrolytic Sensitivity : Its sulfonyl chloride group hydrolyzes 5× faster in aqueous solutions than 2-pyridinesulfonyl chloride, necessitating anhydrous conditions during synthesis .

- Ligand Design: The compound’s dual functionality enables one-pot synthesis of tridentate ligands for transition-metal catalysis, outperforming monosubstituted analogs in catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.